Magnesium Porphyrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

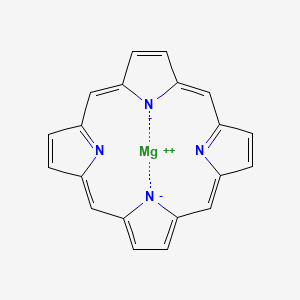

Magnesium porphyrin is a coordination complex where a magnesium ion is centrally coordinated to a porphyrin ring. Porphyrins are planar aromatic macrocycles composed of four pyrrole subunits interconnected via methine bridges. This compound is notably significant in nature, particularly as the core structure of chlorophyll, which is essential for photosynthesis. The unique electronic and structural properties of this compound make it a subject of extensive research in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of magnesium porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle, followed by the insertion of a magnesium ion. The Lindsey method, which uses milder conditions with a chlorinated solvent like dichloromethane and a Lewis acid such as boron trifluoride, is commonly employed . Another approach involves microwave-assisted synthesis, which offers higher yields and shorter reaction times compared to conventional methods .

Industrial Production Methods: Industrial production of this compound often utilizes large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of ionic liquids as solvents has been explored to enhance the efficiency and environmental sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium porphyrin undergoes various chemical reactions, including:

Oxidation: this compound can participate in oxidation reactions, often facilitated by light or other oxidizing agents.

Reduction: Reduction reactions can alter the electronic properties of the porphyrin ring.

Substitution: Substitution reactions involve the replacement of peripheral substituents on the porphyrin ring.

Common Reagents and Conditions:

Oxidation: Light or chemical oxidants.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The products of these reactions vary widely but can include modified porphyrins with altered electronic or structural properties, which are useful in various applications .

Wissenschaftliche Forschungsanwendungen

Magnesium porphyrin has a wide range of applications in scientific research:

Biology: Integral to the study of photosynthesis and related processes.

Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool.

Industry: Utilized in the development of solar cells, sensors, and other electronic devices due to its semiconducting properties

Wirkmechanismus

The mechanism of action of magnesium porphyrin involves its ability to absorb light and facilitate electron transfer reactions. In photosynthesis, this compound in chlorophyll absorbs light energy, which excites electrons and initiates a series of redox reactions that convert light energy into chemical energy. The coordination chemistry of magnesium allows it to interact with various ligands, influencing its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Iron Porphyrin: Found in hemoglobin and cytochrome P450, involved in oxygen transport and metabolism.

Zinc Porphyrin: Used in photodynamic therapy and as a model for studying electron transfer processes.

Copper Porphyrin: Explored for its catalytic properties in organic synthesis.

Uniqueness of Magnesium Porphyrin: this compound is unique due to its central role in photosynthesis, which is not shared by other metalloporphyrins. Its ability to efficiently absorb light and facilitate electron transfer makes it indispensable in natural and artificial photosynthetic systems .

This compound continues to be a focal point of research due to its versatile applications and fundamental importance in biological systems. Its unique properties and reactivity make it a valuable compound in both scientific and industrial contexts.

Eigenschaften

Molekularformel |

C20H12MgN4 |

|---|---|

Molekulargewicht |

332.6 g/mol |

IUPAC-Name |

magnesium;porphyrin-22,24-diide |

InChI |

InChI=1S/C20H12N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12H;/q-2;+2 |

InChI-Schlüssel |

KIQQAJNFBLKFPO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CC3=NC(=CC4=CC=C([N-]4)C=C5C=CC(=N5)C=C1[N-]2)C=C3.[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.